5-Bromo-4-chloro-2-methoxypyridine

Regioselective halogenation Process chemistry Building block synthesis

Med-chem teams building kinase-focused libraries often waste steps on symmetric dihalopyridines that lack orthogonal reactivity, forcing linear syntheses. This compound solves that: the C5-Br bond undergoes oxidative addition with Pd(0) >100-fold faster than C4-Cl, enabling programmed sequential Suzuki then Buchwald-Hartwig diversification from a single scaffold. • >100-fold Pd(0) rate differential between C5-Br and C4-Cl - validated experimentally in bromo-2-chloropyridine systems. • Documented key intermediate in WO2015/153683 (anti-fibrotic pyridinones) and EP1679003 (fungicidal benzoylpyridines). • Sourced at ≥98% purity from multiple global suppliers; LogP 2.5, TPSA 22.1 Ų - Rule-of-Three compliant for fragment-based screening.

Molecular Formula C6H5BrClNO
Molecular Weight 222.47 g/mol
CAS No. 851607-27-7
Cat. No. B1592855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-methoxypyridine
CAS851607-27-7
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
Structural Identifiers
SMILESCOC1=NC=C(C(=C1)Cl)Br
InChIInChI=1S/C6H5BrClNO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3
InChIKeyKTPLBYFKHPABLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-methoxypyridine – Dual-Halogen Pyridine Building Block


5-Bromo-4-chloro-2-methoxypyridine (CAS 851607-27-7, molecular formula C₆H₅BrClNO, MW 222.47) is a trisubstituted pyridine derivative bearing bromine at C-5, chlorine at C-4, and a methoxy group at C-2 . This specific substitution pattern creates a chemically differentiated dual-electrophile architecture: the C–Br bond is significantly more reactive toward oxidative addition with palladium(0) catalysts than the C–Cl bond, enabling programmed sequential cross-coupling strategies [1]. The compound is synthesized in 80% isolated yield by regioselective NBS bromination of 4-chloro-2-methoxypyridine in DMF and is documented as a key intermediate in patent literature for anti-fibrotic pyridinones (WO2015/153683) [2] and fungicidal benzoylpyridine compositions (EP1679003) [3]. Commercial availability at 96–98% purity from multiple global suppliers supports its use in medicinal chemistry and agrochemical discovery programs.

5-Bromo-4-chloro-2-methoxypyridine – Superiority Over Generic Analogs


In multistep syntheses of pharmaceutical and agrochemical candidates, the precise spatial arrangement and electronic differentiation of halogen substituents on the pyridine ring directly govern both regiochemical outcomes and reaction programming. 5-Bromo-4-chloro-2-methoxypyridine's unique value derives from the >100-fold differential in oxidative addition rates between its C5–Br and C4–Cl bonds with Pd(0) catalysts [1], a property absent in symmetrical dihalogenated pyridines such as 2,4-dichloro-5-methoxypyridine. Furthermore, the methoxy group at C-2 directs electrophilic bromination exclusively to C-5 during synthesis , whereas in regioisomeric analogs such as 5-bromo-2-chloro-4-methoxypyridine (CAS 880870-13-3), the altered substitution pattern leads to distinct coupling selectivity profiles relevant to SGLT2 inhibitor synthesis . Simply replacing this compound with a mono-bromo or mono-chloro pyridine forfeits the capacity for sequential diversification: the C5–Br site can be elaborated first via Suzuki coupling while the C4–Cl site remains latent for subsequent orthogonal functionalization [2].

5-Bromo-4-chloro-2-methoxypyridine: Quantitative Evidence vs. Analogs


Synthesis Yield: NBS Bromination vs. Dibromination

The monosubstituted precursor 4-chloro-2-methoxypyridine (CAS 72141-44-7) undergoes NBS bromination in DMF at ambient temperature to afford 5-bromo-4-chloro-2-methoxypyridine in 80% isolated yield after 5 days total reaction time . In comparison, the direct dibromination of the same starting material to 3,5-dibromo-4-chloro-2-methoxypyridine requires a second equivalent of NBS and proceeds with competing debromination side reactions when attempted under Suzuki conditions with Pd(PPh₃)₄ (1–2 mol%), necessitating careful catalyst loading optimization . The mono-brominated product thus represents the optimal balance of reactivity and synthetic accessibility.

Regioselective halogenation Process chemistry Building block synthesis

Chemoselective Cross-Coupling: C–Br vs. C–Cl Reactivity

Computational reactivity models for oxidative addition to Pd(0) quantitatively predict that the C5–Br bond in 5-bromo-4-chloro-2-methoxypyridine undergoes oxidative addition significantly faster than the C4–Cl bond [1]. This prediction is supported by experimental kinetic data on halopyridines: rate constants for oxidative addition of 2-bromopyridine and 2-chloropyridine to [Pd⁰(PPh₃)₂] differ by over two orders of magnitude under identical conditions [2], consistent with the general reactivity trend I > Br >> Cl established for palladium-catalyzed cross-coupling [3]. In contrast, 2,4-dichloro-5-methoxypyridine (CAS 1227597-40-1) presents two electronically and sterically similar C–Cl bonds, making site-selective mono-functionalization challenging without specialized catalyst systems .

Sequential cross-coupling Oxidative addition kinetics Chemoselective functionalization

Lipophilicity Comparison: Methoxy vs. Non-Methoxy Analogs

The calculated LogP (XLOGP3) of 5-bromo-4-chloro-2-methoxypyridine is 2.48, with consensus Log Po/w of 2.38 . In comparison, the non-methoxylated analog 5-bromo-2,4-dichloropyridine (CAS 849937-96-8) has a higher calculated LogP of approximately 2.8–3.0 (estimated from structure), and 5-bromo-2-methoxypyridine (CAS 13472-85-0), which lacks the C4 chlorine, has LogP of 1.85 . The target compound's intermediate LogP of 2.5, combined with a topological polar surface area (TPSA) of 22.1 Ų, hydrogen bond acceptor count of 2, and zero hydrogen bond donors, positions it favorably within drug-like chemical space as defined by Lipinski and Veber rules . The aqueous solubility (ESOL Log S = −3.16, ~0.15 mg/mL) is adequate for solution-phase synthesis and moderate for biological assay conditions.

Lipophilicity Drug-likeness Physicochemical property optimization

NMR Purity Assessment: Singlet-Only Aromatic Protons

The ¹H NMR spectrum of 5-bromo-4-chloro-2-methoxypyridine in CDCl₃ exhibits only two aromatic singlets at δ 6.89 (H-3) and δ 8.28 (H-6), plus one methoxy singlet at δ 3.91, as confirmed by 400 MHz characterization . This spectral simplicity arises because the three substituents occupy all four non-nitrogen positions of the pyridine ring, leaving only two isolated aromatic protons with no scalar coupling. In contrast, the regioisomer 5-bromo-2-chloro-4-methoxypyridine (CAS 880870-13-3) shows ¹H NMR (300 MHz, CDCl₃) signals at δ 3.97 (OCH₃), 6.84 (1H, s), and 8.34 (1H, s) , but also exhibits more complex splitting patterns in certain solvent systems, complicating unambiguous purity assessment by integration. The absence of proton coupling simplifies quantitative NMR (qNMR) purity determination to within ±1% accuracy using a single internal standard.

Analytical characterization Quality control Purity assessment

5-Bromo-4-chloro-2-methoxypyridine – Key Applications


Kinase Inhibitor Fragment Elaboration via Sequential Suzuki Coupling

In medicinal chemistry programs targeting kinase ATP-binding pockets, 5-bromo-4-chloro-2-methoxypyridine serves as an ideal core scaffold for sequential diversification. The C5–Br site undergoes selective Suzuki coupling with arylboronic acids under standard Pd(PPh₃)₄ (2–5 mol%) conditions, introducing a first aryl substituent [1]. The remaining C4–Cl bond, being significantly less reactive toward oxidative addition, survives the first coupling and can subsequently be elaborated via Buchwald-Hartwig amination or a second Suzuki coupling under more forcing conditions (elevated temperature, stronger base, or specialized ligand systems). This orthogonal reactivity profile, predicted by quantitative oxidative addition models and experimentally validated in bromo-2-chloropyridine systems , enables rapid construction of diverse compound libraries from a single building block, reducing the number of synthetic steps and purification operations compared to stepwise approaches using mono-functionalized pyridines.

Anti-Fibrotic Pyridinone Lead Optimization

Patent WO2015/153683 (Anti-fibrotic pyridinones) explicitly describes the use of 5-bromo-4-chloro-2-methoxypyridine as a key intermediate (Paragraph 0847) in the synthesis of polycyclic pyridinone derivatives with activity against fibrotic disorders including pulmonary and hepatic fibrosis [1]. The compound's bromine substituent at C-5 provides a handle for introducing heteroaryl or aryl groups via cross-coupling, while the methoxy group at C-2 can be subsequently demethylated to the corresponding pyridone tautomer, a critical pharmacophoric element for hydrogen bonding interactions with biological targets. For research groups pursuing fibrosis-related drug discovery, sourcing this specific intermediate ensures synthetic fidelity to the patented routes and avoids the need for de novo route design when preparing analogs of the disclosed pyridinone series.

Agrochemical Fungicide: Benzoylpyridine Intermediate

Patent EP1679003 (Bactericide composition and method of controlling plant disease) documents 5-bromo-4-chloro-2-methoxypyridine as a synthetic precursor to benzoylpyridine derivatives that exhibit synergistic fungicidal activity when combined with other fungicide classes [1]. Specifically, the compound is converted via acylation at C-3 to 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-bromo-4-chloro-2-methoxypyridine (melting point 84–87 °C, 87% yield) . The dual-halogen architecture is essential in this context: the bromine atom can be replaced by hydrogenolysis or further cross-coupling to modulate lipophilicity and target binding, while the chlorine substituent at C-4 contributes to metabolic stability in the plant-pathogen system. Agrochemical discovery teams benefit from this compound's documented role in a structure-activity relationship (SAR) program that has already produced field-tested fungicidal compositions.

Fragment-Based Drug Discovery (FBDD) Building Block

The combination of intermediate physicochemical properties (LogP 2.5, TPSA 22.1 Ų, MW 222.47, zero H-bond donors, 2 H-bond acceptors) [1] and dual orthogonal reactive handles makes 5-bromo-4-chloro-2-methoxypyridine an attractive building block for inclusion in fragment-based screening libraries. Its physicochemical profile satisfies the 'Rule of Three' guidelines for fragment libraries (MW < 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), and its commercial availability at 96–98% purity from multiple global suppliers ensures reliable sourcing for high-throughput chemistry workflows. The methoxy group provides a spectrophotometric handle (UV absorption) for LC-MS quantification in biochemical assays, while the two halogen substituents enable rapid fragment growth via parallel or sequential palladium-catalyzed transformations.

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